molecular formula C12H11NO4 B1380902 Ethyl 7-aminocoumarin-4-carboxylate CAS No. 85157-16-0

Ethyl 7-aminocoumarin-4-carboxylate

Cat. No.: B1380902
CAS No.: 85157-16-0
M. Wt: 233.22 g/mol
InChI Key: KYCTVTQDTGLRNT-UHFFFAOYSA-N
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Description

Ethyl 7-aminocoumarin-4-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring compounds found in many plants and are known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-aminocoumarin-4-carboxylate typically involves the condensation of 7-aminocoumarin with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds smoothly at room temperature, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-aminocoumarin-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-aminocoumarin-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: Employed in the study of enzyme activities and as a marker in cellular imaging.

    Medicine: Investigated for its potential as an anticancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, optical brighteners, and as a precursor for more complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 7-aminocoumarin-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, altering their activity. The compound’s fluorescence properties also make it useful in tracking and imaging studies, where it can be used to visualize cellular processes and interactions.

Comparison with Similar Compounds

Ethyl 7-aminocoumarin-4-carboxylate can be compared with other coumarin derivatives such as:

    7-hydroxycoumarin: Known for its use in fluorescence studies but lacks the amino group, which limits its reactivity.

    4-methylcoumarin: Similar structure but with a methyl group instead of an amino group, affecting its biological activity.

    6-aminocoumarin: Similar to this compound but with the amino group at a different position, leading to different reactivity and applications.

The unique combination of the amino group and the ethyl ester in this compound provides it with distinct properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 7-amino-2-oxochromene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCTVTQDTGLRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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